molecular formula C9H9N3O2 B2488196 2,6-dimethyl-5-nitro-2H-indazole CAS No. 1092346-56-9

2,6-dimethyl-5-nitro-2H-indazole

Cat. No.: B2488196
CAS No.: 1092346-56-9
M. Wt: 191.19
InChI Key: WUUCOIZEKRTSGE-UHFFFAOYSA-N
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Description

2,6-dimethyl-5-nitro-2H-indazole is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • 2,6-dimethyl-5-nitro-2H-indazole is involved in the synthesis of various indazole and benzimidazole derivatives. The alkylation of nitroindazoles, including 5-nitroindazole, leads to the formation of products with diverse alkylated positions, facilitating the creation of new chemical entities (Kamel et al., 1966).

Chemistries of Highly Reactive Nitroso Intermediates

  • The compound is an integral part of the Davis-Beirut reaction, utilized for synthesizing various indazole derivatives. This reaction explores the chemistries of nitroso intermediates under different conditions, enabling the production of diverse products, including 2H-indazoles with various substitutions (Zhu et al., 2019).

Crystal Structure Analysis

  • Studies on the crystal structure of similar compounds, like 2,3-Dimethyl-6-nitro-2H-indazole, provide insights into the molecular arrangement and interactions within the indazole ring system. This information is crucial for understanding the physical properties and reactivity of these compounds (Chen et al., 2009).

Antiproliferative and Antibacterial Activities

  • Derivatives of this compound have been synthesized and evaluated for their potential antiproliferative activity against cancer cell lines and antibacterial activity. This highlights the potential biomedical applications of these compounds (Cuartas et al., 2019).

Key Intermediate in Angiogenesis Inhibitor Synthesis

  • The compound serves as a key intermediate in synthesizing novel molecule-targeting angiogenesis inhibitors, which are important in cancer treatment due to their anti-tumor activity and low toxicity (Zhongshi, 2010).

Properties

IUPAC Name

2,6-dimethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-3-8-7(5-11(2)10-8)4-9(6)12(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUCOIZEKRTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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